3,4-DHMA (trifluoroacetate salt)
Description
3,4-Dihydroxymethamphetamine (3,4-DHMA) is a catecholamine metabolite of 3,4-methylenedioxymethamphetamine (MDMA), a synthetic amphetamine derivative with stimulant and hallucinogenic properties . The trifluoroacetate (TFA) salt form of 3,4-DHMA enhances its stability and solubility in polar solvents like methanol, making it suitable for forensic and research applications . Structurally, 3,4-DHMA features a catechol (3,4-dihydroxyphenyl) group and a methamphetamine backbone, distinguishing it from other amphetamines through its dual hydroxyl moieties .
Properties
Molecular Formula |
C10H15NO2 · CF3COOH |
|---|---|
Molecular Weight |
295.3 |
InChI |
InChI=1S/C10H15NO2.C2HF3O2/c1-7(11-2)5-8-3-4-9(12)10(13)6-8;3-2(4,5)1(6)7/h3-4,6-7,11-13H,5H2,1-2H3;(H,6,7) |
InChI Key |
LJVGZBZRHGIKRY-UHFFFAOYSA-N |
SMILES |
OC1=C(O)C=CC(CC(NC)C)=C1.OC(C(F)(F)F)=O |
Synonyms |
3,4-Dihydroxymethamphetamine; HHMA |
Origin of Product |
United States |
Comparison with Similar Compounds
Forensic and Regulatory Implications
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of DHMA in mammalian systems, and how can they be experimentally validated?
- Answer: DHMA is a key metabolite in catecholamine degradation. In mammals, norepinephrine (NE) is metabolized via monoamine oxidase (MAO) to 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), which is further oxidized by aldehyde dehydrogenase (AD) to DHMA . To validate these pathways, researchers can:
- Use in vitro liver cytosol or microsomal assays with pooled human liver samples to track DHMA formation via LC-MS/MS .
- Employ enzyme inhibition studies (e.g., MAO inhibitors like pargyline) to confirm rate-limiting steps .
- Measure urinary DHMA sulfate conjugates as biomarkers using chiral derivatization and GC-NICI-MS for stereoselective analysis .
Q. How can researchers optimize microbial synthesis of DHMA to overcome low yield and environmental concerns?
- Answer: Microbial synthesis in E. coli offers a sustainable alternative. Key strategies include:
- Heterologous expression of Streptomyces coelicolor HmaS (hydroxymandelate synthase) and E. coli HpaBC (hydroxylase) to convert tyrosine to DHMA via 4-hydroxyphenylpyruvate (4HPP) .
- Optimizing induction conditions (e.g., IPTG concentration at 0.1 mM and induction temperature at 25°C) to enhance enzyme activity .
- Knockout of competing pathways (e.g., tyrB gene deletion) to reduce tyrosine diversion .
Q. What analytical methods are recommended for quantifying DHMA in biological matrices?
- Answer:
- Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Enables detection of DHMA sulfate and glucuronide conjugates in urine with a limit of quantification (LOQ) <10 ng/mL .
- Chiral GC-MS: After enzymatic cleavage of conjugates, derivatize DHMA with S-heptafluorobutyrylprolyl chloride to resolve enantiomers .
- UV/Vis Spectrophotometry: Monitor DHMA synthesis in microbial cultures at λmax 286 nm .
Advanced Research Questions
Q. How does the trifluoroacetate (TFA) counterion affect experimental outcomes in DHMA studies?
- Answer: TFA can interfere with biological assays by altering protein folding or enzyme activity . Mitigation strategies include:
- Desalting Columns: Remove TFA via size-exclusion chromatography .
- Alternative Salt Forms: Use acetate or hydrochloride salts, though these may require additional purification steps .
- Control Experiments: Compare TFA-bound DHMA with desalted samples in cell-based assays (e.g., EHEC virulence assays) to isolate TFA-specific effects .
Q. What are the stereoselective metabolic implications of DHMA in MDMA pharmacokinetics?
- Answer: DHMA is a chiral phase I metabolite of MDMA, with enantiomers showing distinct pharmacokinetics:
- S-DHMA: Rapidly sulfated by human sulfotransferases (SULT1A3) and excreted, contributing to MDMA’s acute neurotoxicity .
- R-DHMA: Slower clearance, potentially accumulating in plasma .
- Methodological Insight: Use pooled human liver cytosol (pHLC) to study SULT isoform-specific kinetics. SULT1A3 shows 10-fold higher activity for S-DHMA than R-DHMA .
Q. How does DHMA modulate microbial virulence pathways in enteric pathogens?
- Answer: In Escherichia coli O157:H7 (EHEC), DHMA activates virulence genes (e.g., LEE locus) via the QseC sensor kinase . Experimental approaches include:
- Transcriptomics: RNA-seq of EHEC treated with 10 µM DHMA to identify upregulated genes (e.g., tynA, feaB) .
- Knockout Models: Compare wild-type and qseC-deficient EHEC strains in murine infection models to assess DHMA-dependent pathogenicity .
- Chemical Inhibition: Block QseC with LED209 to abrogate DHMA-induced virulence .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
